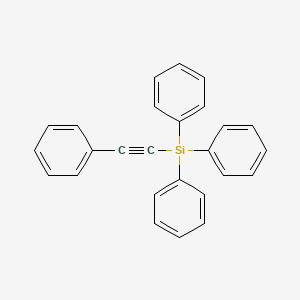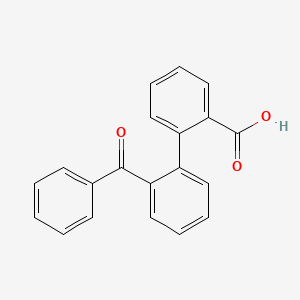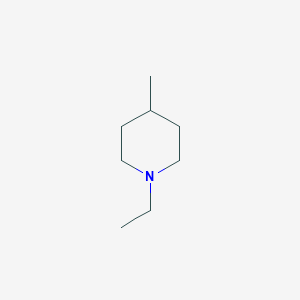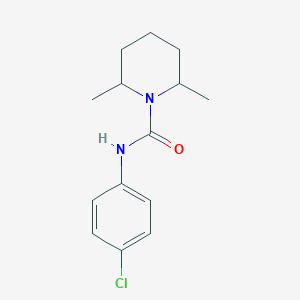![molecular formula C17H21Cl2N5O4 B11942671 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride CAS No. 65273-44-1](/img/structure/B11942671.png)
7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride is a complex organic compound with the molecular formula C17H21Cl2N5O4 and a molecular weight of 430.29 g/mol . This compound is part of the isoalloxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoalloxazine Core: This involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions.
Chlorination and Methylation: Introduction of the chlorine and methyl groups is achieved through selective halogenation and alkylation reactions.
Attachment of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the isoalloxazine core with bis(2-hydroxyethyl)amine under controlled conditions to ensure the correct positioning of the functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different isoalloxazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoalloxazine derivatives with modified functional groups, which can have different properties and applications.
Aplicaciones Científicas De Investigación
7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-8-methyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- 7,8-Dichloro-10-{2-[bis(2-chloroethyl)amino]ethyl}isoalloxazine hydrochloride
Uniqueness
7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
65273-44-1 |
|---|---|
Fórmula molecular |
C17H21Cl2N5O4 |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
10-[2-[bis(2-hydroxyethyl)amino]ethyl]-8-chloro-7-methylbenzo[g]pteridine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C17H20ClN5O4.ClH/c1-10-8-12-13(9-11(10)18)23(3-2-22(4-6-24)5-7-25)15-14(19-12)16(26)21-17(27)20-15;/h8-9,24-25H,2-7H2,1H3,(H,21,26,27);1H |
Clave InChI |
IUDZGEHCLPRRSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)CCN(CCO)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)

![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)




![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)




